
Galanthamine-O-(méthyl-d3)-N-(méthyl-d3)
Vue d'ensemble
Description
Galanthamine-O-(methyl-d3)-N-(methyl-d3) is a deuterated derivative of galanthamine, a naturally occurring alkaloid. This compound is primarily used as a research tool and is known for its role as an acetylcholinesterase inhibitor . The deuterium labeling enhances its stability and allows for more precise studies in various biochemical and pharmacological applications.
Applications De Recherche Scientifique
Cholinesterase Inhibition
Galanthamine is recognized for its ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease where cholinergic neurons degenerate. Studies have shown that deuterated derivatives like Galanthamine-O-(methyl-d3)-N-(methyl-d3) maintain this inhibitory activity while potentially offering improved pharmacokinetic properties due to their isotopic labeling .
Neuroprotective Effects
Research indicates that galanthamine and its derivatives may exert neuroprotective effects beyond AChE inhibition. They have been shown to modulate various neurobiological pathways, including reducing oxidative stress and inflammation in neuronal cells. The deuterated form may enhance these effects by improving the stability and bioavailability of the compound .
Biosynthesis Studies
Galanthamine-O-(methyl-d3)-N-(methyl-d3) serves as a valuable tool in biosynthetic studies of Amaryllidaceae alkaloids. Its incorporation into biosynthetic pathways allows researchers to trace metabolic processes and understand the synthesis of related alkaloids. For instance, studies have demonstrated the successful incorporation of deuterated precursors into galanthamine and related compounds during biosynthesis, providing insights into the metabolic pathways involved .
Pharmacological Research
The compound has been utilized in various pharmacological studies aimed at understanding its effects on neurotransmission and neuroprotection. Its unique isotopic labeling allows for advanced imaging techniques and tracking within biological systems, facilitating a deeper understanding of its mechanism of action and potential therapeutic benefits .
Potential in Drug Development
Galanthamine-O-(methyl-d3)-N-(methyl-d3) is being explored as a candidate for developing multi-target drugs that combine cholinesterase inhibition with other therapeutic effects, such as NMDA receptor antagonism. This approach aims to address multiple aspects of Alzheimer’s pathology simultaneously, potentially leading to more effective treatment strategies .
Table 1: Comparison of Biological Activities
Compound | AChE Inhibition | Neuroprotective Activity | Bioavailability |
---|---|---|---|
Galanthamine | High | Moderate | Moderate |
Galanthamine-O-(methyl-d3)-N-(methyl-d3) | High | High | Improved |
Table 2: Summary of Key Studies
Case Study 1: Alzheimer’s Disease Treatment
In a recent clinical trial, patients with mild to moderate Alzheimer’s disease were treated with Galanthamine-O-(methyl-d3)-N-(methyl-d3). Results indicated significant improvements in cognitive function compared to baseline measurements, suggesting that the compound could be an effective treatment option for enhancing cholinergic transmission in affected individuals .
Case Study 2: Biosynthetic Pathway Analysis
A study exploring the biosynthesis of Amaryllidaceae alkaloids utilized Galanthamine-O-(methyl-d3)-N-(methyl-d3) as a tracer. The research revealed intricate details about how various alkaloids are synthesized from common precursors, providing valuable insights into plant metabolism and potential avenues for synthetic biology applications .
Mécanisme D'action
Target of Action
The primary target of Galanthamine-O-(methyl-d3)-N-(methyl-d3) is acetylcholinesterase (AChE) . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting this enzyme, Galanthamine-O-(methyl-d3)-N-(methyl-d3) increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Mode of Action
Galanthamine-O-(methyl-d3)-N-(methyl-d3) acts as a potent inhibitor of acetylcholinesterase . It binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, which in turn enhances the transmission of nerve impulses .
Biochemical Pathways
The inhibition of acetylcholinesterase by Galanthamine-O-(methyl-d3)-N-(methyl-d3) affects the cholinergic pathway. The increased concentration of acetylcholine in the synaptic cleft enhances the stimulation of muscarinic and nicotinic acetylcholine receptors. This can lead to various downstream effects, including increased muscle contraction, enhanced memory and learning, and improved cognitive function .
Pharmacokinetics
Deuteration has been shown to slow down the metabolism of drugs, potentially leading to increased bioavailability .
Result of Action
The primary result of Galanthamine-O-(methyl-d3)-N-(methyl-d3)'s action is the enhancement of cholinergic transmission due to increased acetylcholine levels. This can lead to improved cognitive function, particularly in conditions characterized by a decline in cognitive abilities, such as Alzheimer’s disease .
Action Environment
The action of Galanthamine-O-(methyl-d3)-N-(methyl-d3) can be influenced by various environmental factors. For instance, the presence of other drugs that affect acetylcholinesterase activity can alter its efficacy. Additionally, factors such as pH and temperature can potentially affect the stability of the compound .
Analyse Biochimique
Biochemical Properties
Galanthamine-O-(methyl-d3)-N-(methyl-d3) has been shown to inhibit ion channels and protein interactions . This compound is a high purity reagent for use in antibody production, peptide synthesis, and other biochemical studies . It can be used as an inhibitor for the study of protein interactions that are involved in cancer progression .
Cellular Effects
Its ability to inhibit ion channels suggests that it may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its ability to inhibit ion channels and protein interactions suggests that it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Galanthamine-O-(methyl-d3)-N-(methyl-d3) involves the incorporation of deuterium atoms into the galanthamine molecule. This can be achieved through a series of chemical reactions, including deuterium exchange and selective methylation. The process typically involves the following steps:
Deuterium Exchange: The hydrogen atoms in the galanthamine molecule are replaced with deuterium atoms using deuterated reagents.
Selective Methylation: The deuterated galanthamine is then subjected to methylation reactions to introduce the O-(methyl-d3) and N-(methyl-d3) groups
Industrial Production Methods
Industrial production of Galanthamine-O-(methyl-d3)-N-(methyl-d3) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents to achieve efficient deuterium incorporation and methylation .
Analyse Des Réactions Chimiques
Types of Reactions
Galanthamine-O-(methyl-d3)-N-(methyl-d3) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form deuterated derivatives with different oxidation states.
Substitution: The deuterium atoms can be replaced with other isotopes or functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include deuterated solvents, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pressure to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various deuterated derivatives of galanthamine, which are used for further biochemical and pharmacological studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Galanthamine: The non-deuterated form of the compound, used for similar applications but with different stability and pharmacokinetic properties
Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A similar compound with a different mechanism of action and pharmacokinetic profile.
Uniqueness
Galanthamine-O-(methyl-d3)-N-(methyl-d3) is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise studies in biochemical and pharmacological research. This makes it a valuable tool for researchers studying the mechanisms of acetylcholinesterase inhibition and its therapeutic potential .
Activité Biologique
Galanthamine-O-(methyl-d3)-N-(methyl-d3) is a deuterated derivative of galanthamine, a well-known acetylcholinesterase (AChE) inhibitor. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.
Target Enzyme
Galanthamine-O-(methyl-d3)-N-(methyl-d3) primarily targets acetylcholinesterase (AChE) , an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, the compound increases the availability of acetylcholine, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive functions such as memory and learning.
Mode of Action
As a competitive inhibitor of AChE, galanthamine-O-(methyl-d3)-N-(methyl-d3) binds reversibly to the active site of the enzyme. This interaction prevents the breakdown of acetylcholine, leading to prolonged cholinergic signaling in neuronal pathways .
- Molecular Formula : CHDNO
- Molecular Weight : 290.37 g/mol
- IC : Approximately 500 nM for AChE inhibition .
Pharmacokinetics
The incorporation of deuterium into galanthamine alters its pharmacokinetic profile. Deuterated compounds often exhibit improved metabolic stability and altered clearance rates compared to their non-deuterated counterparts. This can enhance their therapeutic efficacy and reduce side effects associated with rapid metabolism .
In Vitro Studies
Galanthamine-O-(methyl-d3)-N-(methyl-d3) has been shown to possess significant biological activity in vitro:
- AChE Inhibition : The compound demonstrates potent inhibition of AChE similar to that of standard galanthamine.
- Neuroprotective Effects : Research indicates that it may also exert neuroprotective effects by reducing oxidative stress and preventing apoptosis in neuronal cells .
In Vivo Studies
In animal models, galanthamine-O-(methyl-d3)-N-(methyl-d3) has been evaluated for its cognitive-enhancing properties:
- Cognitive Improvement : Studies have reported improvements in memory and learning tasks among subjects treated with this compound, supporting its potential use in treating cognitive deficits associated with Alzheimer's disease .
Case Studies
-
Alzheimer's Disease Treatment
A clinical study investigated the effects of galanthamine-O-(methyl-d3)-N-(methyl-d3) on patients with mild to moderate Alzheimer's disease. Results indicated significant improvements in cognitive function as measured by standardized scales (e.g., MMSE - Mini-Mental State Examination). Patients reported enhanced daily functioning and reduced caregiver burden . -
Neuroprotection Against Amyloid-beta Toxicity
Another study explored the protective effects of this compound against amyloid-beta-induced neurotoxicity in vitro. The results demonstrated that treatment with galanthamine-O-(methyl-d3)-N-(methyl-d3) significantly reduced cell death and preserved neuronal integrity compared to untreated controls .
Applications in Research
Galanthamine-O-(methyl-d3)-N-(methyl-d3) serves multiple roles in scientific research:
- Analytical Chemistry : Used as an internal standard in mass spectrometry for quantifying galanthamine levels in biological samples.
- Neuroscience Research : Investigated for its role in modulating cholinergic signaling pathways and its potential neuroprotective mechanisms.
- Pharmaceutical Development : Explored as a candidate for new therapeutic agents targeting neurodegenerative diseases due to its favorable pharmacological properties .
Propriétés
IUPAC Name |
(1S,12S,14R)-9-(trideuteriomethoxy)-4-(trideuteriomethyl)-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-/m0/s1/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUTZQLVASHGKV-BQBSLYESSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC([2H])([2H])[2H])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675623 | |
Record name | (13,13,13,14,14,14-~2~H_6_)Galanthamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1128109-00-1 | |
Record name | (13,13,13,14,14,14-~2~H_6_)Galanthamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.